4-methyl-3-(piperidin-4-yl)-1H-indole
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Overview
Description
4-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a methyl group at the 4-position and a piperidinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(piperidin-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylindole with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are critical in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2,3-dione .
Scientific Research Applications
4-methyl-3-(piperidin-4-yl)-1H-indole has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-methyl-3-(piperidin-4-yl)-1H-indole can be compared with other similar compounds, such as:
4-methyl-3-(piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
4-methyl-3-(piperidin-4-yl)-1H-pyrimidine: Contains a pyrimidine ring instead of an indole ring.
4-methyl-3-(piperidin-4-yl)-1H-pyrazole: Features a pyrazole ring instead of an indole ring.
Properties
Molecular Formula |
C14H18N2 |
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Molecular Weight |
214.31 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-3-2-4-13-14(10)12(9-16-13)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |
InChI Key |
IKSFJOSRYMXWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C3CCNCC3 |
Origin of Product |
United States |
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